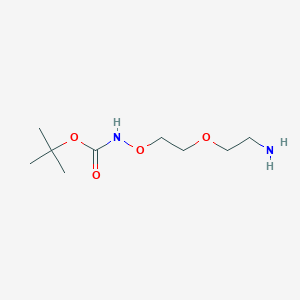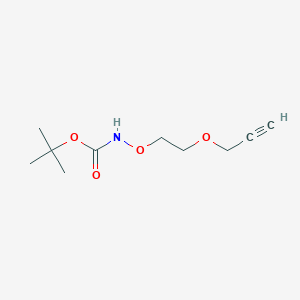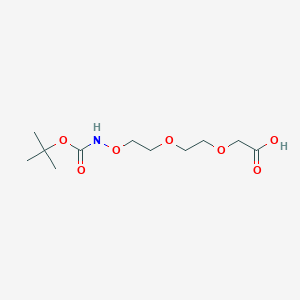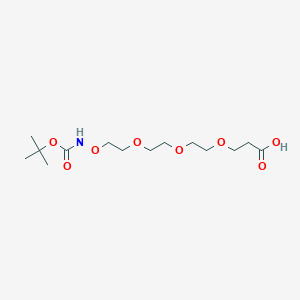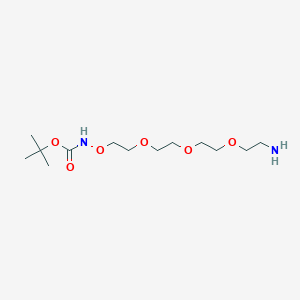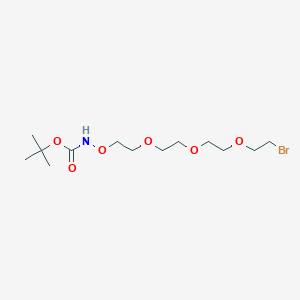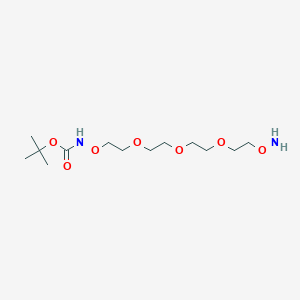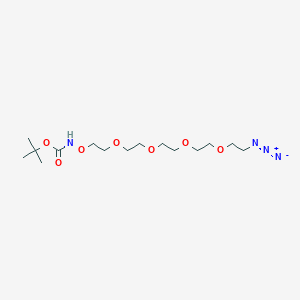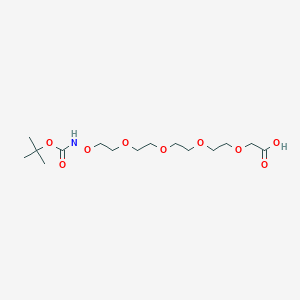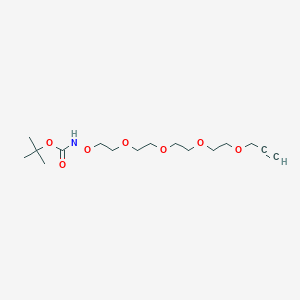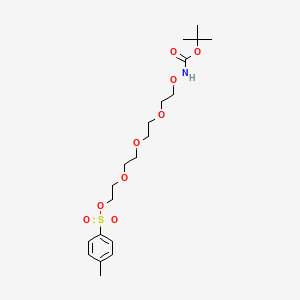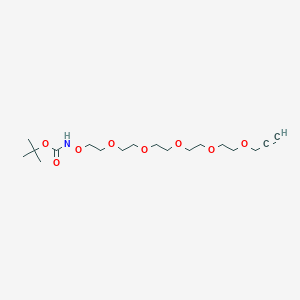
TCS 401
Overview
Description
TCS 401 is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in the negative regulation of the insulin signaling pathway, contributing to insulin resistance. By inhibiting PTP1B, this compound has shown potential in sensitizing the insulin signaling pathway and increasing dopamine release in response to insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCS 401 involves the reaction of 2-aminothiophene with diethyl oxalate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent hydrolysis to yield this compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: The compound can be reduced under specific conditions, affecting the functional groups attached to the thiophene ring.
Substitution: this compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives .
Scientific Research Applications
TCS 401 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases and their role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of PTP1B inhibition on cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in treating conditions related to insulin resistance, such as diabetes and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PTP1B
Mechanism of Action
TCS 401 exerts its effects by selectively inhibiting protein tyrosine phosphatase 1B. This inhibition leads to the activation of the insulin signaling pathway, enhancing insulin sensitivity. The compound also activates the MEK/Erk and PI3K/Akt signaling pathways, promoting cell proliferation, differentiation, and migration. These pathways are crucial for various cellular processes, making this compound a valuable tool in research .
Comparison with Similar Compounds
TCS 359: Another inhibitor of protein tyrosine phosphatase 1B, but with different selectivity and potency.
TCS 213: A compound with similar inhibitory effects on PTP1B but differing in its chemical structure and specific applications.
Uniqueness of TCS 401: this compound stands out due to its high selectivity and potency in inhibiting PTP1B. Its ability to activate multiple signaling pathways and its potential therapeutic applications make it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S.ClH/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8;/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCAMWQDSYOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




